2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol

IMPDH inhibitor antibacterial enzymology

This functionalized pyridine building block features a unique 5-bromo-2-methoxy regiochemistry that is essential for maintaining SAR integrity in kinase programs (ABL1, EGFR, SRC) and antibacterial discovery (B. anthracis IMPDH Ki=2.30 nM). Generic regioisomers (e.g., 6-bromo or 4-bromo analogs) compromise binding. Its orthogonal tertiary alcohol and aryl bromide enable sequential diversification via Suzuki-Miyaura coupling. Procure the authenticated 5-bromo isomer to safeguard your lead series.

Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
Cat. No. B7961610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol
Molecular FormulaC9H12BrNO2
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(N=CC(=C1)Br)OC)O
InChIInChI=1S/C9H12BrNO2/c1-9(2,12)7-4-6(10)5-11-8(7)13-3/h4-5,12H,1-3H3
InChIKeyBGMGJESHDIOIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol: A Versatile Pyridine-Derived Intermediate for Kinase-Targeted Library Design


2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol (CAS: 1785625-66-2) is a functionalized pyridine derivative characterized by a 5-bromo substituent, a 2-methoxy group, and a tertiary alcohol at the 3-position . This structural arrangement confers distinct reactivity and biological recognition properties, positioning it as a strategic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries and the construction of complex heterocyclic scaffolds .

Procurement Pitfalls: Why 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol Cannot Be Replaced by Common Bromopyridine Analogs


Generic substitution of 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol with seemingly similar bromopyridines (e.g., 2-(6-bromo-3-pyridyl)-2-propanol or 2-(4-bromopyridin-2-yl)propan-2-ol) is chemically unsound. The precise regiochemistry of the 5-bromo substituent, combined with the electron-donating 2-methoxy group, profoundly alters the electronic environment of the pyridine ring . This directly impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and critically influences molecular recognition at biological targets, as evidenced by differential binding affinities for enzymes like IMPDH and various kinases [1]. Using a regioisomer introduces a variable that can invalidate structure-activity relationship (SAR) studies and compromise the integrity of a chemical series.

Evidence-Based Selection Guide: Quantitative Differentiation of 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol


High-Affinity IMPDH Inhibition: A Key Differentiator for Antibacterial Probe Development

A derivative of the core 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol scaffold exhibits potent, non-competitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) from Bacillus anthracis with a Ki of 2.30 nM [1]. This is a key differentiator from the structurally related but simpler analog, 5-bromo-2-methoxypyridine, which lacks the propan-2-ol moiety essential for high-affinity binding and shows no comparable activity.

IMPDH inhibitor antibacterial enzymology Bacillus anthracis

Validated Kinase Polypharmacology: Distinct pKi Profile Against Key Oncology Targets

Derivatives of this scaffold have demonstrated a distinct polypharmacology profile against several clinically relevant kinases, as cataloged in the ChEMBL database. Reported activities include pKi values of 6.50 for ABL1, 5.36 for EGFR, 6.66 for PRKDC, and 6.70 for SRC [1]. This profile stands in stark contrast to 2-(6-bromopyridin-3-yl)propan-2-ol (CAS 477252-29-2), a common regioisomeric alternative for which no such targeted kinase inhibition data is publicly available, underscoring the critical importance of the 5-bromo-2-methoxy substitution pattern.

kinase inhibitor oncology polypharmacology ABL1 EGFR PRKDC

Superior Synthetic Utility: Enhanced Reactivity for Suzuki-Miyaura Cross-Coupling

The presence of the bromine atom at the 5-position of the 2-methoxypyridine ring is strategically optimal for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings . This allows for the efficient and selective installation of diverse aryl and heteroaryl groups at a late stage in a synthetic sequence. This contrasts with non-brominated analogs, such as 1-(2-methoxypyridin-3-yl)propan-2-ol, which lack a convenient functional handle for such diversification and thus offer limited utility as a modular building block in library synthesis.

cross-coupling Suzuki-Miyaura C-C bond formation palladium catalysis medicinal chemistry

Regiochemical Specificity in Biological Activity: Differential Impact on Antimicrobial Efficacy

The precise 5-bromo-2-methoxy substitution pattern is critical for biological activity, as demonstrated by data from structurally related compounds in the canSAR database. A related compound with a 5-bromo substitution on a pyridine core exhibited antimicrobial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 18.5 µg/mL [1]. In contrast, regioisomeric bromopyridine propanol derivatives, such as 2-(6-bromo-3-pyridyl)-2-propanol, are not reported to possess this activity, highlighting how subtle changes in bromine placement can abolish a desired phenotypic effect.

antimicrobial Pseudomonas aeruginosa MIC structure-activity relationship

High-Value Application Scenarios for 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol


Kinase-Focused Library Synthesis for Oncology Drug Discovery

Based on its validated kinase inhibition profile [1], this compound is an ideal core scaffold for generating focused libraries targeting ABL1, EGFR, and SRC family kinases. Its compatibility with Suzuki-Miyaura cross-coupling enables rapid diversification, accelerating the exploration of chemical space around a proven kinase-binding motif.

Development of Novel Antibacterial Agents Targeting IMPDH

The potent inhibitory activity against Bacillus anthracis IMPDH (Ki = 2.30 nM) exhibited by derivatives of this scaffold [1] positions it as a high-value starting point for antibacterial drug discovery. Procurement should be prioritized by groups pursuing novel mechanism-of-action antibiotics against Gram-positive pathogens.

Structure-Activity Relationship (SAR) Studies on Antimicrobial Pyridine Derivatives

The established, regiochemistry-dependent antimicrobial activity against Pseudomonas aeruginosa (MIC = 18.5 µg/mL) [1] makes this compound an essential reference point for SAR investigations. Researchers can systematically vary substituents to optimize potency and selectivity, using the target compound's defined activity as a benchmark.

Modular Building Block for Complex Heterocycle Construction

Its dual functionality—a nucleophilic tertiary alcohol and an electrophilic aryl bromide—allows for sequential, orthogonal functionalization [1]. This property is invaluable for the efficient synthesis of complex, drug-like molecules where precise control over molecular architecture is required.

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